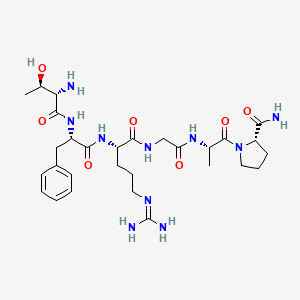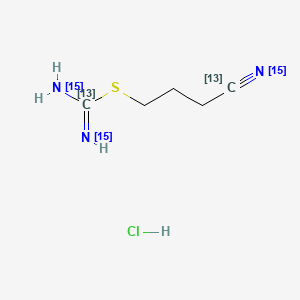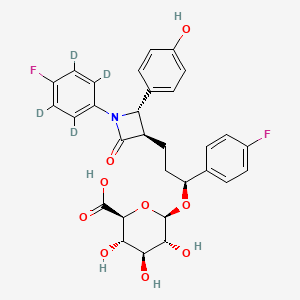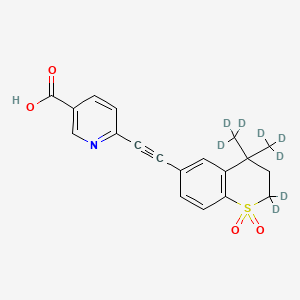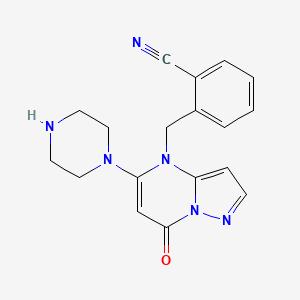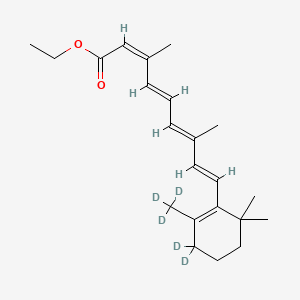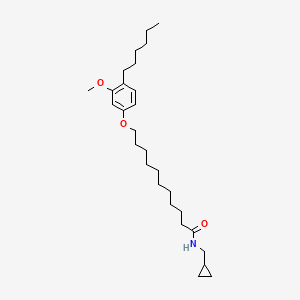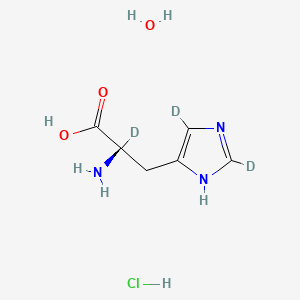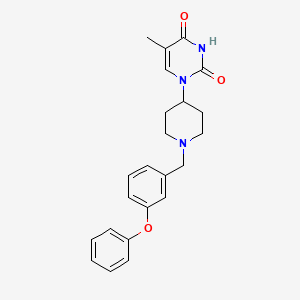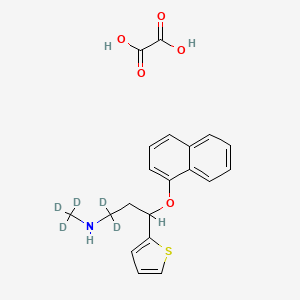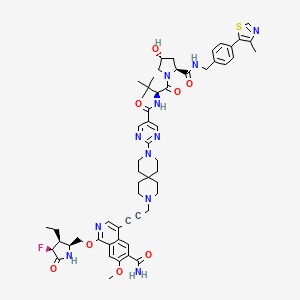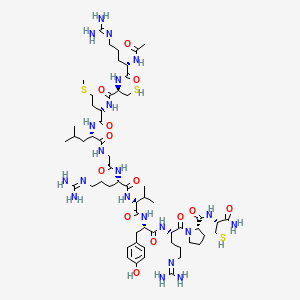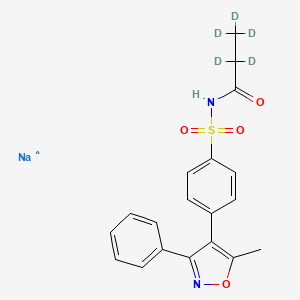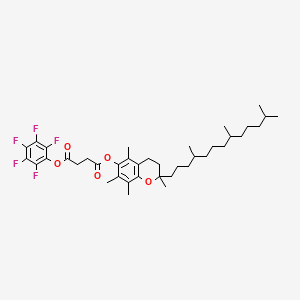
Ves-pofp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VES-POFP is a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are a class of molecules that induce the degradation of specific proteins by utilizing the ubiquitin-proteasome system .
准备方法
VES-POFP is synthesized through a series of chemical reactions involving the coupling of PEG chains with specific functional groups. The synthetic route typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups, followed by the addition of amine-containing compounds to form the desired PEG-based linker . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure high purity and yield.
化学反应分析
VES-POFP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the linker, making it more suitable for specific applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
VES-POFP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs to study protein degradation pathways.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Utilized in drug discovery and development to create targeted therapies for diseases such as cancer.
作用机制
VES-POFP functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases that recognize the target protein.
相似化合物的比较
VES-POFP is unique among PROTAC linkers due to its PEG-based structure, which provides flexibility and solubility advantages. Similar compounds include other PROTAC linkers such as:
PEG-based linkers: Similar to this compound, these linkers offer flexibility and solubility.
Alkyl-chain linkers: Provide rigidity and are used in applications where a more stable linker is required.
Alkyl/ether linkers: Combine properties of both alkyl and ether groups to offer a balance of flexibility and stability.
Each type of linker has its own advantages and is chosen based on the specific requirements of the PROTAC being synthesized.
属性
分子式 |
C39H53F5O5 |
|---|---|
分子量 |
696.8 g/mol |
IUPAC 名称 |
4-O-(2,3,4,5,6-pentafluorophenyl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
InChI |
InChI=1S/C39H53F5O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-39(8)21-19-28-27(7)36(25(5)26(6)37(28)49-39)47-29(45)17-18-30(46)48-38-34(43)32(41)31(40)33(42)35(38)44/h22-24H,9-21H2,1-8H3 |
InChI 键 |
XPAGHZQBPKWIGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


